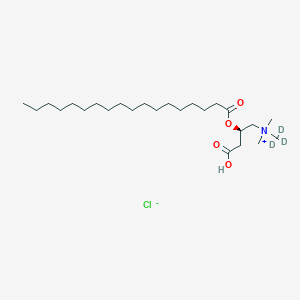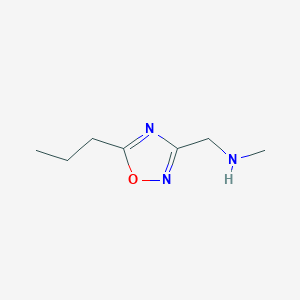
(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride
Overview
Description
Stearoyl-L-carnitine-d3 (chloride) is intended for use as an internal standard for the quantification of stearoyl-L-carnitine by GC- or LC-MS. Stearoyl-L-carnitine is a naturally occurring long-chain acylcarnitine. It inhibits sodium-dependent [3H]carnitine uptake in human proximal convoluted tubular (HPCT) cells by 52% when used at a concentration of 500 μM. It also inhibits lecithin:cholesterol acyltransferase activity in rat, but not human, plasma when used at a concentration of 500 µM. Plasma levels of stearoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease.
Scientific Research Applications
Internal Standard for Quantification
Stearoyl-L-carnitine-d3 (chloride): is used as an internal standard for the quantification of stearoyl-L-carnitine by GC- or LC-MS . This application is crucial for ensuring accurate and reliable measurements in biochemical assays, particularly when analyzing carnitine levels in biological samples.
Study of Acylcarnitine Metabolism
As a naturally occurring long-chain acylcarnitine, this compound is instrumental in studying acylcarnitine metabolism . Researchers can investigate the role of acylcarnitines in energy production and their impact on metabolic diseases.
Inhibition of Carnitine Uptake
This compound inhibits sodium-dependent [3H]carnitine uptake in human proximal convoluted tubular (HPCT) cells by 52% at a concentration of 500 μM . This property allows scientists to explore the mechanisms of carnitine transport and its regulation.
Lecithin:Cholesterol Acyltransferase Activity
Stearoyl-L-carnitine-d3 (chloride): has been shown to inhibit lecithin:cholesterol acyltransferase activity in rat plasma, providing insights into lipid metabolism and the potential development of therapeutic agents .
Biomarker for Chronic Conditions
The plasma levels of stearoyl-L-carnitine are altered in patients with chronic fatigue syndrome and end-stage renal disease . This makes it a potential biomarker for these conditions, aiding in diagnosis and monitoring.
Research on Fatty Acid Degradation
The compound’s role in fatty acid degradation is another area of interest. It can help in understanding the process of lipid breakdown and its implications for conditions like obesity and cardiovascular diseases .
properties
IUPAC Name |
[(2R)-3-carboxy-2-octadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYWVPJJXVIFM-UORIVOMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stearoyl-L-carnitine-d3 (chloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)








![Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1415800.png)
